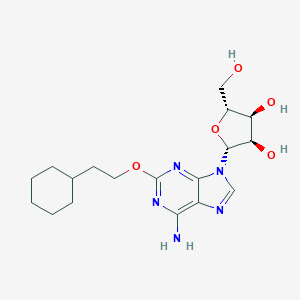

2-(2-Cyclohexylethoxy)adenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMUQIWMOXQFBP-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927411 | |

| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131933-18-1 | |

| Record name | 2-(2-Cyclohexylethoxy)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Cyclohexylethoxy)adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2 adenosine receptor. While specific quantitative binding and functional data from seminal studies were not accessible for this review, this document synthesizes the established principles of its interaction with adenosine receptors and the subsequent intracellular signaling cascades. This guide covers the molecular interactions, downstream signaling pathways, and generalized experimental protocols relevant to the study of this and similar adenosine receptor agonists.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, making them attractive targets for therapeutic intervention. This compound is a synthetic adenosine analog that has been identified as a potent and selective agonist for the A2 adenosine receptors, with a marked preference for the A2A subtype over the A1 subtype. Its unique chemical structure, characterized by a cyclohexylethoxy substitution at the 2-position of the adenine ring, is crucial for this selectivity and potency. This guide will delve into the molecular mechanism by which this compound exerts its effects, the signaling pathways it activates, and the experimental approaches used to characterize its pharmacological profile.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its function as an agonist at the A2A adenosine receptor. The interaction is governed by specific structure-activity relationships. The 2-alkyloxy substitution, particularly the -O-CH2-CH2- spacer, positions the hydrophobic cyclohexyl group to interact favorably with a hydrophobic binding pocket within the A2A receptor. This interaction is a key determinant of the high affinity and selectivity of this compound for the A2A receptor over the A1 receptor.

Upon binding, this compound stabilizes a conformational change in the A2A receptor, promoting its interaction with and activation of a stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase.

Signaling Pathways

The activation of adenylyl cyclase by the Gs protein is the central event in the signaling cascade initiated by this compound. This leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The elevation of intracellular cAMP levels triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA).

Activated PKA can then phosphorylate a variety of intracellular proteins, including transcription factors, enzymes, and ion channels, leading to a cellular response. One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation, can modulate the expression of numerous genes.

Furthermore, A2A receptor signaling can also intersect with other pathways, such as the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation. The activation of ERK1/2 by A2A receptor agonists can be PKA-dependent in some cellular contexts.

Experimental Protocols

The characterization of this compound as an A2A receptor agonist involves several key experimental procedures. The following are generalized protocols for radioligand binding assays and adenylyl cyclase activity assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for A1 and A2A adenosine receptors.

Materials:

-

Membrane preparations from cells expressing either A1 or A2A adenosine receptors (e.g., rat cerebral cortical membranes for A1, rat striatal membranes for A2A).

-

Radioligand specific for the receptor of interest (e.g., [3H]R-phenyl-isopropyladenosine for A1, [3H]N-ethylcarboxamidoadenosine for A2A).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a non-labeled potent agonist or antagonist).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

In a parallel set of tubes, incubate the membranes with the radioligand and the non-specific binding control to determine non-specific binding.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Objective: To determine the potency (EC50) of this compound in stimulating adenylyl cyclase activity.

Materials:

-

Whole cells or cell membrane preparations expressing the A2A adenosine receptor (e.g., PC12 cells).

-

This compound (test compound).

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing cofactors like Mg2+.

-

Reagents for cAMP detection (e.g., cAMP enzyme immunoassay kit).

Procedure:

-

Incubate the cells or membranes with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for a defined period at a specific temperature (e.g., 37°C).

-

Terminate the reaction.

-

Measure the amount of cAMP produced using a suitable detection method.

-

Plot the amount of cAMP produced as a function of the concentration of this compound to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

This compound serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of the A2A adenosine receptor. Its mechanism of action is centered on its ability to selectively bind to and activate the A2A receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This, in turn, activates downstream signaling pathways, including the PKA and ERK1/2 pathways, culminating in a variety of cellular responses. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutics targeting the adenosine system for a range of disorders, including inflammatory diseases, cardiovascular conditions, and neurological disorders. Further research to obtain and disseminate the specific quantitative pharmacological data for this and similar compounds will be invaluable to the scientific community.

The Discovery and Synthesis of 2-(2-Cyclohexylethoxy)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2A adenosine receptor. This document details a probable synthetic route, summarizes available biological data for related compounds, and outlines the experimental protocols for key biological assays. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to provide a clear and in-depth understanding of this compound for researchers and drug development professionals.

Introduction: The Significance of A2A Adenosine Receptor Agonists

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor, in particular, has emerged as a significant therapeutic target for a variety of pathophysiological conditions. Activation of the A2A receptor is primarily coupled to the Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade mediates a range of effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and neurotransmission.

The development of selective A2A receptor agonists has been a major focus of medicinal chemistry research. These compounds hold therapeutic promise for conditions such as inflammation, ischemic injury, and neurodegenerative disorders. The substitution at the 2-position of the adenosine scaffold has been a fruitful strategy for enhancing potency and selectivity for the A2A receptor. Among these, 2-alkoxyadenosine derivatives have shown significant potential. This guide focuses on a specific member of this class, this compound.

Discovery and Rationale for this compound

The rationale for the synthesis of this compound likely stemmed from the exploration of various alkoxy side chains to probe the binding pocket of the A2A receptor. The cyclohexylethyl moiety offers a combination of hydrophobicity and conformational flexibility that was hypothesized to lead to favorable interactions within the receptor's binding site, potentially resulting in high affinity and agonistic activity.

Synthesis of this compound

A probable synthetic route for this compound, based on general methods for the synthesis of 2-alkoxyadenosines, is outlined below. This method starts from the readily available 2-chloroadenosine.

General Synthetic Scheme

The synthesis likely proceeds via a nucleophilic substitution reaction where the chlorine atom at the 2-position of the purine ring is displaced by the sodium salt of 2-cyclohexylethanol.

Caption: Probable synthetic pathway for this compound.

Experimental Protocol (Probable Method)

Materials:

-

2-Chloroadenosine

-

2-Cyclohexylethanol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-cyclohexylethanol in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium alkoxide.

-

Add 2-chloroadenosine (1 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford pure this compound.

Biological Activity and Data Presentation

While specific quantitative data for this compound is not available in the provided search results, data for structurally similar 2-alkoxyadenosine derivatives highlight the potential of this compound class as potent A2A receptor agonists. The following table summarizes the binding affinities (Ki values) of representative 2-alkoxyadenosine analogs at human adenosine receptor subtypes.

| Compound (2-substituent) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

| 2-(2-Phenylethoxy)adenosine | >1000 | 15 | 54 |

| 2-(3-Phenylpropoxy)adenosine | >1000 | 8.5 | 120 |

| 2-(2-Cyclopentylethoxy)adenosine | >1000 | 12 | 250 |

Data are representative values from literature on 2-substituted adenosine analogs and are intended to provide context.

Signaling Pathway of this compound

As an A2A adenosine receptor agonist, this compound is expected to activate the canonical Gs protein-cAMP signaling pathway.

Caption: A2A adenosine receptor signaling pathway.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to the A2A adenosine receptor.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and adenosine deaminase).

-

Incubation: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]CGS 21680), and varying concentrations of the test compound (this compound).

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled standard agonist (e.g., NECA).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a general method to assess the functional activity of this compound as an A2A receptor agonist by measuring cAMP accumulation.

Caption: Workflow for a cAMP functional assay.

Protocol:

-

Cell Culture: Culture cells stably expressing the human A2A adenosine receptor in a suitable medium and plate them in 96-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound represents a potentially valuable chemical entity within the class of 2-alkoxyadenosine A2A receptor agonists. While specific discovery and detailed characterization data are not extensively published, its rational design based on established SAR principles suggests it is a potent and selective agonist. The probable synthetic route is straightforward, and its biological activity can be thoroughly characterized using standard in vitro assays. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar A2A receptor agonists. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic utility.

An In-depth Technical Guide on the Biological Activity of 2-(2-Cyclohexylethoxy)adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-(2-Cyclohexylethoxy)adenosine, a potent and highly selective agonist for the A2A adenosine receptor. This document summarizes the available quantitative data on its receptor affinity and functional activity, details relevant experimental protocols for its characterization, and illustrates the key signaling pathways involved in its mechanism of action. This information is intended to support further research and development of this compound for potential therapeutic applications.

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in various physiological and pathophysiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2A adenosine receptor, in particular, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurodegenerative diseases. Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound is a synthetic adenosine analog that has been identified as a highly potent and selective agonist for the A2A adenosine receptor. Its unique chemical structure, featuring a cyclohexylethoxy group at the 2-position of the adenine ring, confers this remarkable receptor selectivity. This guide delves into the specifics of its biological activity, providing a valuable resource for researchers in the field.

Quantitative Biological Data

The biological activity of this compound has been primarily characterized by its potent and selective agonism at the A2A adenosine receptor. The following table summarizes the key quantitative data available from the scientific literature.

| Parameter | Value | Receptor Subtype | Species/Tissue | Assay Type | Reference |

| EC50 | 1 nM | A2 | Guinea Pig Coronary Artery | Coronary Vasodilation | [Ueeda et al., 1991] |

| Selectivity | 8700-fold | A2 vs. A1 | Guinea Pig Heart | Functional Assay | [Ueeda et al., 1991] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.

Radioligand Displacement Assay for Adenosine Receptor Binding Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human A2A adenosine receptor expressed in a recombinant cell line.

Objective: To quantify the affinity of a test compound for the A2A adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human A2A adenosine receptor.

-

Radioligand: [3H]-CGS 21680 (a selective A2A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Theophylline or NECA (a non-selective adenosine receptor agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvesting equipment.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1-hA2AR cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of the test compound (this compound).

-

A fixed concentration of [3H]-CGS 21680 (typically at its Kd value).

-

Membrane preparation.

-

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of theophylline or NECA.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

HTRF cAMP Functional Assay

This protocol outlines a method to assess the functional activity of this compound by measuring its ability to stimulate cAMP production in a cell-based assay.

Objective: To determine the EC50 of a test compound for the activation of the A2A adenosine receptor.

Materials:

-

Cell Line: HEK293 cells stably expressing the human A2A adenosine receptor.

-

Test Compound: this compound.

-

Reference Agonist: NECA or CGS 21680.

-

cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.

-

Cell Culture Medium.

-

Stimulation Buffer.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture HEK293-hA2AR cells to the appropriate density.

-

Harvest and resuspend the cells in stimulation buffer at the desired concentration.

-

-

Assay Protocol:

-

Dispense a small volume of the cell suspension into the wells of a 384-well plate.

-

Add increasing concentrations of the test compound (this compound) or the reference agonist to the wells.

-

Include control wells with no compound (basal level) and a high concentration of a known agonist (maximal stimulation).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Detection:

-

Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the kit manufacturer's instructions.

-

Incubate the plate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.

-

-

Measurement:

-

Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Convert the HTRF ratios to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Pathway Description:

-

Receptor Binding: this compound binds to the extracellular domain of the A2A adenosine receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Downstream Effects: Activated PKA phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately modulating cellular functions such as inflammation, vasodilation, and neurotransmitter release.

Conclusion

This compound is a valuable pharmacological tool for studying the A2A adenosine receptor due to its high potency and selectivity. The information provided in this guide, including the quantitative biological data, detailed experimental protocols, and an overview of the relevant signaling pathways, serves as a foundational resource for researchers. Further investigation into its binding kinetics at all human adenosine receptor subtypes and its in vivo efficacy in various disease models will be crucial for fully elucidating its therapeutic potential.

2-(2-Cyclohexylethoxy)adenosine: A Technical Guide to its Function as a Selective A2A Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2A adenosine receptor (A2AR). This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows involved in its study. The A2A receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target for a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and cardiovascular ailments, making selective agonists like this compound valuable tools in drug discovery and development.[1][2]

Core Concepts: The A2A Adenosine Receptor and Agonist Action

The A2A adenosine receptor is a member of the P1 family of purinergic receptors and is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.[1] Upon activation by an agonist such as adenosine or a synthetic analog like this compound, the Gs protein stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the physiological and cellular responses associated with A2A receptor activation.[3][4] These responses are diverse and tissue-specific, ranging from vasodilation in the cardiovascular system to immunosuppression in inflammatory cells.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of an agonist with the A2A receptor. While specific data for this compound is not extensively compiled in single sources, the provided tables represent typical data points and ranges observed for selective A2A receptor agonists, derived from various experimental studies.

Table 1: Binding Affinity of A2A Receptor Agonists

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| CGS-21680 | [3H]-CGS-21680 | Rat Striatal Membranes | 15-25 | [7] |

| NECA | [3H]-NECA | Human A2A Receptor Membranes | 224 | [8] |

| UK-432,097 | [3H]-ZM241385 | hA2AR Membranes | 51 ± 5 | [1] |

| This compound | - | - | - | Data not readily available in compiled format |

Table 2: Functional Potency of A2A Receptor Agonists (cAMP Accumulation)

| Compound | Cell Line | EC50 (nM) | Reference |

| CGS-21680 | Differentiated SH-SY5Y | 38 ± 15 | [9] |

| NECA | HiTSeeker ADORA2A Cells | 27.5 | [10] |

| This compound | - | - | Data not readily available in compiled format |

Key Experimental Protocols

The characterization of this compound as an A2A receptor agonist relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for two fundamental experiments.

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the A2A receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293-hA2AR).[11]

-

Radioligand: A high-affinity A2A receptor antagonist, such as [3H]-ZM241385.[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM ZM241385).

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein per well), the radioligand at a concentration near its Kd (e.g., 1-5 nM [3H]-ZM241385), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-radiolabeled ligand.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

Materials:

-

Cell Line: A cell line expressing the A2A receptor, such as HEK293-hA2AR or CHO-K1-hA2AR.

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer, often supplemented with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[8]

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: Commercially available kits based on methods like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE (Lanthanide Chelate Excite).[8][12]

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.

Caption: A2A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A2A Adenosine Receptor Agonists and their Potential Therapeutic Applications. An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide on the Pharmacology of 2-(2-Cyclohexylethoxy)adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacology of 2-(2-Cyclohexylethoxy)adenosine, a potent and highly selective adenosine A₂ receptor agonist. This document collates available quantitative data on its receptor affinity and functional activity, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in adenosine receptor modulation.

Introduction

Adenosine is an endogenous nucleoside that plays a critical role in a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective agonists and antagonists for these receptors is a key area of research for therapeutic interventions in cardiovascular, inflammatory, and neurological disorders. Modifications at the 2-position of the adenosine molecule have been a successful strategy in developing receptor subtype-selective agonists. This compound has emerged from this research as a notable compound due to its high potency and selectivity for the A₂ adenosine receptor, making it a valuable tool for studying the physiological roles of this receptor subtype and a potential lead compound for drug development.

Pharmacological Profile

This compound is characterized by its potent agonist activity and remarkable selectivity for the A₂ adenosine receptor over the A₁ subtype.

Receptor Binding and Functional Activity

The primary pharmacological data for this compound comes from functional assays performed on isolated guinea pig hearts. In these studies, the compound demonstrated potent coronary vasodilation, a functional response mediated by A₂ receptors. Conversely, it showed significantly lower activity at the atrioventricular node, a response primarily governed by A₁ receptors. This differential activity highlights its selectivity.[1]

| Compound | Functional Assay | Receptor Target | EC₅₀ (nM) | Selectivity (A₁/A₂) | Reference |

| This compound | Coronary Vasodilation | A₂ | 1 | 8700-fold for A₂ | [1] |

| Atrioventricular Node Conduction Block | A₁ | >8700 | [1] |

Table 1: Functional Activity and Selectivity of this compound

Note: Specific Kᵢ values from radioligand binding assays for A₁, A₂A, A₂B, and A₃ receptors are not currently available in the public domain for this specific compound. The selectivity is derived from the ratio of EC₅₀ values in functional assays targeting A₁ and A₂ receptor-mediated responses.

Signaling Pathways

As a potent A₂ receptor agonist, this compound is predicted to activate the canonical A₂A receptor signaling pathway. This pathway is initiated by the binding of the agonist to the A₂A receptor, which is coupled to a stimulatory G protein (Gs).

Activation of the Gs protein leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the physiological response, such as smooth muscle relaxation and vasodilation.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the pharmacology of this compound and related compounds.

Langendorff Isolated Perfused Heart Preparation (for Functional Assays)

This ex vivo model is used to assess the direct cardiac effects of compounds in the absence of systemic physiological variables.[2][3]

Objective: To determine the functional potency (EC₅₀) and selectivity of adenosine receptor agonists by measuring coronary vasodilation (A₂-mediated) and atrioventricular (AV) node conduction (A₁-mediated).

Procedure:

-

Animal Preparation: A guinea pig is anesthetized, and the heart is rapidly excised.[2][3]

-

Apparatus Setup: The heart is mounted on a Langendorff apparatus via cannulation of the aorta.[2][3]

-

Perfusion: The heart is retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant flow rate.[2]

-

Parameter Measurement:

-

Coronary Vasodilation (A₂ activity): Coronary perfusion pressure is monitored. A decrease in perfusion pressure at a constant flow rate indicates vasodilation.

-

AV Nodal Conduction (A₁ activity): Atrial and ventricular electrograms are recorded to measure the atrioventricular conduction time. An increase in this time indicates a negative dromotropic effect.

-

-

Compound Administration: this compound is infused into the perfusion solution at increasing concentrations to generate a dose-response curve.

-

Data Analysis: The EC₅₀ values for coronary vasodilation and AV nodal block are calculated from the dose-response curves. The selectivity ratio is determined by dividing the EC₅₀ for the A₁-mediated effect by the EC₅₀ for the A₂-mediated effect.

Radioligand Binding Assay (General Protocol)

While specific binding data for this compound is not available, the following is a general protocol for determining the binding affinity (Kᵢ) of a test compound at adenosine receptor subtypes.[4]

Objective: To quantify the affinity of a ligand for a specific receptor subtype by measuring the displacement of a radiolabeled ligand.

Procedure:

-

Membrane Preparation: Membranes from cells stably expressing the desired human adenosine receptor subtype (e.g., A₁, A₂A, A₂B, or A₃) are prepared.

-

Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂A) and varying concentrations of the unlabeled test compound.[4]

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay measures the functional consequence of A₂A receptor activation, which is the production of intracellular cAMP.

Objective: To determine the potency (EC₅₀) and efficacy of a test compound in stimulating cAMP production in cells expressing the A₂A receptor.

Procedure:

-

Cell Culture: Cells stably expressing the human A₂A adenosine receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Cell Stimulation: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: A dose-response curve is generated, and the EC₅₀ value is calculated to determine the potency of the compound.

Structure-Activity Relationships

The high A₂ receptor potency and selectivity of this compound can be attributed to its 2-alkoxy substituent. Structure-activity relationship studies of 2-substituted adenosine analogs have shown that the introduction of a hydrophobic group at the 2-position, connected by a two-carbon spacer (ethoxy group), is optimal for interaction with a hydrophobic binding pocket on the A₂ receptor. The cyclohexyl group provides the necessary bulk and hydrophobicity to enhance affinity for this site, while having a minimal effect on A₁ receptor affinity, thus conferring high A₂ selectivity.

Conclusion

This compound is a potent and highly selective A₂ adenosine receptor agonist. Its pharmacological profile, characterized by an EC₅₀ of 1 nM for A₂-mediated coronary vasodilation and an 8700-fold selectivity over A₁ receptors, makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of A₂ adenosine receptors. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further investigation and potential therapeutic development based on this chemical scaffold. Future studies should aim to determine the specific binding affinities (Kᵢ values) of this compound at all four adenosine receptor subtypes to provide a more complete pharmacological characterization.

References

- 1. 2-Alkoxyadenosines: potent and selective agonists at the coronary artery A2 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of A2A-adenosine receptor activation for ATP-mediated coronary vasodilation in guinea-pig isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Langendorff Heart [sheffbp.co.uk]

- 4. pubcompare.ai [pubcompare.ai]

The Pivotal Role of C2-Substitutions in Adenosine Receptor Agonism: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of the adenosine scaffold has been a cornerstone of medicinal chemistry for decades, yielding potent and selective agonists for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Among the various positions on the purine ring, the C2-position has emerged as a critical determinant of affinity and selectivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-substituted adenosines, offering a detailed exploration of how different chemical moieties at this position influence their interaction with adenosine receptors. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes essential biological and experimental pathways to serve as a valuable resource for researchers in the field.

Structure-Activity Relationship of 2-Substituted Adenosines

The introduction of substituents at the 2-position of the adenosine molecule has a profound impact on its pharmacological profile. The nature, size, and lipophilicity of the C2-substituent can dramatically alter the affinity and selectivity of the resulting analog for the different adenosine receptor subtypes.

2-Alkoxy-, 2-Aryloxy-, and 2-Aralkyloxyadenosines

Early investigations into 2-substituted adenosines revealed that the introduction of alkyloxy, aryloxy, and aralkyloxy groups can significantly enhance affinity, particularly for the A₂A receptor. A systematic study of 55 such analogs demonstrated that a hydrophobic binding pocket exists in the A₂A receptor at a distance from the 2-position that accommodates a spacer of -O-CH₂-CH₂-.[1] This finding has guided the design of numerous potent A₂A agonists.

Interaction with this hydrophobic pocket is maximized with specific substituents. For instance, in the 2-alkyloxy series, 2-cyclohexylethoxy-, 2-cyclohexylpropoxy-, and 2-cyclohexylbutoxyadenosines exhibit high affinity.[1] Similarly, in the 2-aralkoxy series, 2-phenylethoxy-, 2-(4-methylphenyl)ethoxy-, 2-(4-chlorophenyl)ethoxy-, and 2-naphthylethoxy-adenosine are particularly potent.[1] Notably, the affinities of these 2-substituted adenosines for A₁ receptors are generally much lower, leading to significant A₂A selectivity.[1]

2-Alkynyladenosines

The introduction of an alkynyl group at the C2-position has also proven to be a successful strategy for developing potent and selective A₂A receptor agonists. These modifications, often combined with substitutions at the N⁶ and/or 5'-positions, have yielded compounds with high affinity for human adenosine receptors.[2]

2-Amino- and 2-Hydrazinyladenosines

Modifications involving nitrogen-containing substituents at the C2-position have also been explored. While a 2-chloro substituent can increase the potency of N⁶-substituted adenosines at A₂A receptors, its effect on A₁ receptor affinity is not consistent.[3] The synthesis of 2-hydrazinyladenosine derivatives has also been reported as a strategy to develop A₂A receptor ligands.

Multi-Substituted Adenosine Derivatives

The combination of substitutions at the C2, N⁶, and 5'-positions has been a fruitful approach for fine-tuning the pharmacological properties of adenosine analogs. For example, 2,N⁶,5'-trisubstituted derivatives have been synthesized and evaluated for their activity at the A₂B receptor.[4] In one instance, a 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine derivative displayed an EC₅₀ value of 128 nM at the A₂B receptor, demonstrating the potential of this multi-substitution strategy to generate potent and selective ligands.[4]

Quantitative Data on 2-Substituted Adenosines

To facilitate a clear comparison of the biological activities of various 2-substituted adenosine analogs, the following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity (Kᵢ, nM) of 2-Substituted Adenosine Analogs at A₁ and A₂A Adenosine Receptors

| Compound/Substituent | A₁ Receptor (Kᵢ, nM) | A₂A Receptor (Kᵢ, nM) | Reference |

| 2-Phenylethoxyadenosine | >1000 | 15 | [1] |

| 2-(4-Methylphenyl)ethoxyadenosine | >1000 | 11 | [1] |

| 2-(4-Chlorophenyl)ethoxyadenosine | >1000 | 12 | [1] |

| 2-Naphthylethoxyadenosine | >1000 | 9 | [1] |

| 2-Cyclohexylethoxyadenosine | 800 | 20 | [1] |

| 2-Cyclohexylpropoxyadenosine | 600 | 25 | [1] |

| 2-Cyclohexylbutoxyadenosine | 500 | 30 | [1] |

Table 2: Functional Potency (EC₅₀, nM) of 2-Substituted Adenosine Analogs at the A₂B Adenosine Receptor

| Compound/Substituent | A₂B Receptor (EC₅₀, nM) | Reference |

| 2-(3-(Indolyl)ethyloxy)adenosine | 299 | [4] |

| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | 128 | [4] |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | 140 | [4] |

Experimental Protocols

The characterization of 2-substituted adenosine analogs relies on robust and reproducible experimental assays. The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Adenosine Receptors

This protocol outlines a general procedure for determining the binding affinity of 2-substituted adenosines to A₁, A₂A, A₂B, and A₃ receptors using a competitive radioligand binding assay.

Materials:

-

Membrane Preparations: CHO or HEK293 cells stably transfected with the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

-

Radioligands:

-

Non-specific Binding Ligand: A high concentration of a non-labeled, high-affinity ligand for the respective receptor (e.g., 1 µM DPCPX for A₁, 10 µM NECA for A₂A).[6]

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂ (5-10 mM) and EDTA (1 mM).[5][6] Adenosine deaminase (ADA) is often included to remove endogenous adenosine.

-

Test Compounds: 2-substituted adenosine analogs dissolved in an appropriate solvent (e.g., DMSO).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Homogenize the transfected cells in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

Test compound at various concentrations or vehicle (for total binding) or non-specific binding ligand (for non-specific binding).

-

Radioligand at a concentration near its Kd value.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 22-25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5][6]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol describes a method to assess the functional activity of 2-substituted adenosine agonists at Gs-coupled (A₂A and A₂B) or Gi-coupled (A₁ and A₃) adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Lines: CHO or HEK293 cells stably expressing the human adenosine receptor subtype of interest.

-

Cell Culture Medium: Appropriate medium for the cell line.

-

Stimulation Buffer: Typically a buffer like PBS or HBSS containing a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[7]

-

Forskolin (for Gi-coupled receptors): An adenylyl cyclase activator.

-

Test Compounds: 2-substituted adenosine analogs.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based kits).[8]

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere and grow overnight.

-

Cell Stimulation:

-

For Gs-coupled receptors (A₂A, A₂B): Remove the culture medium and replace it with stimulation buffer containing various concentrations of the test compound.

-

For Gi-coupled receptors (A₁, A₃): Remove the culture medium and replace it with stimulation buffer containing a fixed concentration of forskolin and various concentrations of the test compound.

-

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

For Gs-coupled receptors: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

For Gi-coupled receptors: Plot the percent inhibition of forskolin-stimulated cAMP accumulation against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the A₂A receptor signaling pathway and a typical experimental workflow for SAR studies.

Caption: Adenosine A₂A Receptor Signaling Pathway

Caption: Experimental Workflow for SAR Studies

Conclusion

The C2-position of the adenosine molecule is a versatile and critical site for modification to generate potent and selective adenosine receptor agonists. The SAR data clearly indicate that the introduction of specific alkyloxy, aralkyloxy, and alkynyl substituents can lead to high affinity and selectivity, particularly for the A₂A receptor. This in-depth guide, by consolidating quantitative data, providing detailed experimental protocols, and visualizing key pathways, aims to empower researchers in the rational design and development of novel 2-substituted adenosine derivatives with tailored pharmacological profiles for therapeutic applications. The iterative process of synthesis, biological evaluation, and SAR analysis will continue to drive the discovery of new chemical entities targeting the adenosine receptor family.

References

- 1. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of di- and tri-substituted adenosine derivatives and their affinities at human adenosine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2,N(6),5'-substituted adenosine derivatives with potent activity at the A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. cAMP accumulation assay [bio-protocol.org]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(2-Cyclohexylethoxy)adenosine: A Technical Overview of Adenosine Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of 2-(2-Cyclohexylethoxy)adenosine, a derivative of the endogenous nucleoside adenosine. While direct quantitative binding data for this specific molecule is not extensively published, this document synthesizes structure-activity relationship (SAR) data from closely related 2-alkoxyadenosine analogs to project its likely pharmacological characteristics at the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This guide also outlines detailed experimental protocols for determining adenosine receptor binding affinity and describes the associated signaling pathways. This information is intended to support further research and development of novel adenosine receptor modulators.

Introduction to Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed throughout the human body and play crucial roles in a wide array of physiological and pathophysiological processes.[1] The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, are activated by the endogenous ligand adenosine. A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP production.[2] The diverse expression patterns and signaling mechanisms of these receptors make them attractive therapeutic targets for a variety of conditions, including cardiovascular diseases, inflammatory disorders, neurodegenerative diseases, and cancer.[3]

Binding Affinity and Selectivity Profile of 2-Alkoxyadenosine Derivatives

The 2-position of the adenosine molecule is a key site for chemical modification to modulate receptor affinity and selectivity. Structure-activity relationship studies of 2-substituted adenosine derivatives have shown that the nature of the substituent at this position significantly influences the binding profile.

Data Presentation

The following tables summarize the binding affinities (Kᵢ, nM) of a selection of 2-alkoxyadenosine derivatives at human A₁, A₂ₐ, and A₃ receptors. These compounds share the same core structure as this compound, with variations in the alkyl or aryl group of the ether linkage.

Table 1: Binding Affinity (Kᵢ, nM) of 2-Alkoxyadenosine Derivatives at Human A₁ and A₂ₐ Receptors

| Compound | 2-Substituent | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) |

| 1 | 2-Phenylethoxy | >10,000 | 54 |

| 2 | 2-(2-Naphthyl)ethoxy | 1,380 | 3.8 |

| 3 | 2-(1-Hexyloxy) | >10,000 | >10,000 |

| 4 | Benzyloxy | 2,400 | 117 |

| 5 | 2-(3-Chlorophenyl)ethoxy | 1,100 | 41 |

Data synthesized from a study on 2-substituted adenosine derivatives.[4]

Table 2: Binding Affinity (Kᵢ, nM) of 2-Alkoxyadenosine Derivatives at the Human A₃ Receptor

| Compound | 2-Substituent | A₃ Receptor Kᵢ (nM) |

| 1 | 2-Phenylethoxy | 310 |

| 2 | 2-(2-Naphthyl)ethoxy | 130 |

| 3 | 2-(1-Hexyloxy) | >10,000 |

| 4 | Benzyloxy | 72 |

| 5 | 2-(3-Chlorophenyl)ethoxy | 41 |

Data synthesized from a study on 2-substituted adenosine derivatives.[4]

Analysis of Structure-Activity Relationships:

From the data presented, several trends emerge for 2-alkoxyadenosine derivatives:

-

A₁ Receptor Affinity: These compounds generally exhibit low affinity for the A₁ receptor, with Kᵢ values typically in the micromolar range.[4]

-

A₂ₐ Receptor Affinity: The A₂ₐ receptor shows a higher tolerance for bulky aromatic substituents in the 2-alkoxy position, with compounds like 2-(2-Naphthyl)ethoxy)adenosine displaying high potency (Kᵢ = 3.8 nM).[4] The presence of a phenyl ring in the ethoxy chain appears to be favorable for A₂ₐ affinity.

-

A₃ Receptor Affinity: The A₃ receptor also demonstrates affinity for these derivatives, with some compounds showing Kᵢ values in the nanomolar range.[4]

-

Selectivity: Many of the active compounds exhibit mixed A₂ₐ/A₃ receptor agonist properties.[4] However, selectivity can be modulated by the nature of the alkoxy group. For instance, 2-[2-(l-Naphthyl)ethyloxy]adenosine was found to be the most potent and selective A₂ₐ agonist in its series.[4]

Projected Profile of this compound:

Based on these trends, it can be hypothesized that this compound would likely exhibit:

-

Low affinity for the A₁ receptor.

-

Moderate to good affinity for the A₂ₐ and A₃ receptors, potentially acting as a dual agonist. The bulky and hydrophobic cyclohexyl group may provide favorable interactions within the binding pockets of these receptors.

-

Its selectivity profile between A₂ₐ and A₃ would need to be empirically determined.

Experimental Protocols

The determination of binding affinity and selectivity is typically achieved through competitive radioligand binding assays.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general framework for assessing the binding of a test compound to adenosine receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂ₐ receptors).[5]

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., a high concentration of a non-labeled, high-affinity ligand like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Adenosine deaminase (ADA).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the specific human adenosine receptor subtype.

-

Assay Setup: In a microplate or individual tubes, combine the following in order:

-

Assay buffer.

-

Adenosine deaminase (to remove any endogenous adenosine).

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (for competition curve).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a non-labeled ligand.

-

-

Initiation of Binding: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors initiates intracellular signaling cascades that mediate their physiological effects.

Figure 1. Generalized signaling pathways for adenosine receptors.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Figure 2. Workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data for this compound is limited, the analysis of structurally related 2-alkoxyadenosine derivatives provides a strong predictive framework for its binding affinity and selectivity profile. It is anticipated that this compound will exhibit preferential binding to A₂ₐ and A₃ adenosine receptors over the A₁ subtype. The detailed experimental protocols and workflow diagrams included in this guide offer a comprehensive resource for researchers aiming to empirically determine the pharmacological characteristics of this and other novel adenosine receptor modulators. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 2-(2-Cyclohexylethoxy)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of 2-(2-Cyclohexylethoxy)adenosine, a potent and selective agonist for the A2A adenosine receptor. This document details its receptor binding affinity and functional potency, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The in vitro activity of this compound has been evaluated through competitive radioligand binding assays and functional assays measuring the stimulation of adenylyl cyclase. The quantitative data from these assessments are summarized below, highlighting its high affinity and potency at the A2A adenosine receptor, with notable selectivity over the A1 subtype.

| Parameter | A1 Adenosine Receptor (Rat Cerebral Cortex) | A2A Adenosine Receptor (Rat Striatum) | Reference |

| Binding Affinity (Ki) | > 10,000 nM | 7.7 nM | [1] |

| Functional Potency (EC50) | Not Reported | 10 nM | [1] |

Table 1: In vitro pharmacological data for this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for A2A adenosine receptor activation and a typical experimental workflow for the in vitro characterization of a novel ligand like this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the A2A adenosine receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials and Reagents:

-

Membrane Preparations: Membranes from cells stably expressing the human or rat A2A adenosine receptor (e.g., HEK293 or CHO cells).[2][3]

-

Radioligand: A selective A2A antagonist radioligand such as [3H]-ZM241385 or an agonist such as [3H]-CGS21680.[2][3]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard A2A agonist (e.g., NECA or CGS21680).[2][3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2.[2]

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and Fluid.

2. Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Treat the membranes with adenosine deaminase (e.g., 2 IU/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM NECA).

-

50 µL of various concentrations of this compound.

-

50 µL of radioligand at a concentration near its Kd value.[2]

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Adenylyl Cyclase (cAMP) Activation

This protocol outlines a method to determine the functional potency (EC50) and efficacy of this compound by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the A2A receptor.

1. Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the human or rat A2A adenosine receptor.[4]

-

Test Compound: this compound.

-

Reference Agonist: A standard A2A agonist like NECA or CGS21680.

-

Cell Culture Medium.

-

Stimulation Buffer: Typically a buffer like HBSS or MEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or Rolipram) to prevent cAMP degradation.[5]

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based).[4]

2. Procedure:

-

Cell Culture and Plating: Culture the A2A receptor-expressing cells to approximately 80-90% confluency. Harvest the cells and plate them in a 96-well or 384-well plate at a predetermined density (e.g., 2,500-10,000 cells/well) and allow them to attach overnight.[5][6]

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in the stimulation buffer.

-

Cell Stimulation:

-

Remove the cell culture medium from the wells.

-

Add the various concentrations of the test compound or reference agonist to the cells.

-

Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes).[5]

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the cAMP concentration.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the measured signal against the logarithm of the agonist concentration.

-

Use non-linear regression (e.g., a four-parameter logistic equation) to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Compare the Emax of this compound to that of a known full agonist to determine if it is a full or partial agonist.

-

References

- 1. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. innoprot.com [innoprot.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. bpsbioscience.com [bpsbioscience.com]

The Adenosine A2B Receptor Agonist 2-(2-Cyclohexylethoxy)adenosine: A Technical Guide to its Effects on Cyclic AMP Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 2-(2-Cyclohexylethoxy)adenosine and the A2B Receptor-cAMP Pathway

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, such as with this compound, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1][2] This elevation in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins to elicit a cellular response.[3]